molecular formula C8H9NO3 B3058544 2-Amino-4-hydroxy-3-methoxybenzaldehyde CAS No. 89984-23-6

2-Amino-4-hydroxy-3-methoxybenzaldehyde

Cat. No.: B3058544
CAS No.: 89984-23-6
M. Wt: 167.16 g/mol
InChI Key: PNKIOGYYVJRTML-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-hydroxy-3-methoxybenzaldehyde involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase by binding to the active site and preventing substrate access. This inhibition can lead to reduced melanin production, making it of interest in cosmetic and dermatological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .

Properties

IUPAC Name

2-amino-4-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIOGYYVJRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294315
Record name 2-Amino-4-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89984-23-6
Record name NSC95799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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